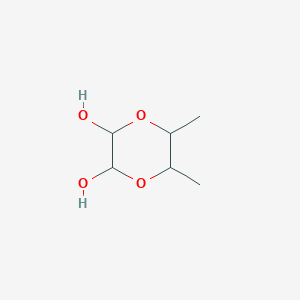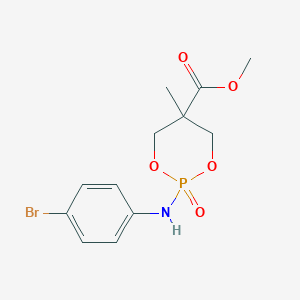
Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a brominated aniline, a methyl group, and a dioxaphosphinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate typically involves multiple steps, starting with the preparation of the brominated aniline derivative. One common method involves the bromination of aniline to produce 4-bromoaniline, followed by its reaction with methyl 2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate under controlled conditions. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the aniline ring .
Applications De Recherche Scientifique
Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The dioxaphosphinane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2-((4-bromoanilino)(oxo)acetyl)carbohydrazonoyl)benzoate: This compound shares the brominated aniline group but differs in its overall structure and functional groups.
2-{[(4-{5-[(4-Bromophenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)imino]methyl}phenol: Another compound with a brominated aniline moiety, used in different applications.
Uniqueness
Methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinane-5-carboxylate is unique due to its combination of a brominated aniline, a dioxaphosphinane ring, and a methyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
27247-48-9 |
|---|---|
Formule moléculaire |
C12H15BrNO5P |
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
methyl 2-(4-bromoanilino)-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |
InChI |
InChI=1S/C12H15BrNO5P/c1-12(11(15)17-2)7-18-20(16,19-8-12)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,16) |
Clé InChI |
QTCCCHKVEHUROE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=O)(OC1)NC2=CC=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


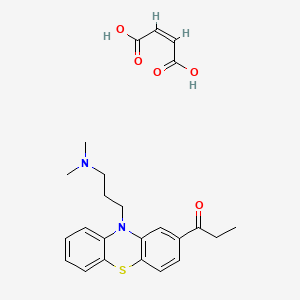
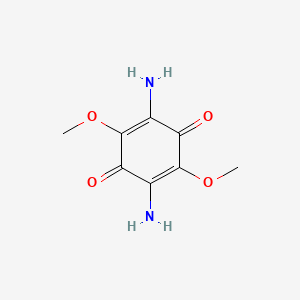
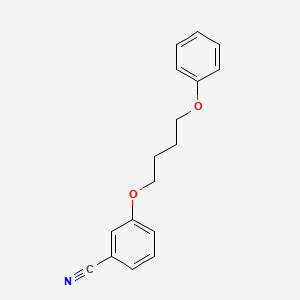
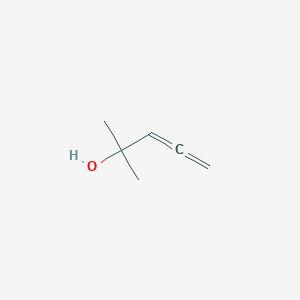
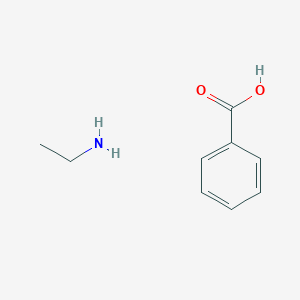
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
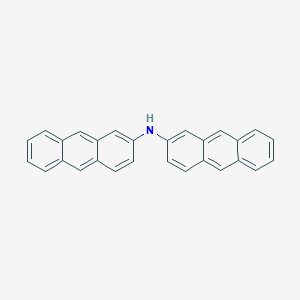
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
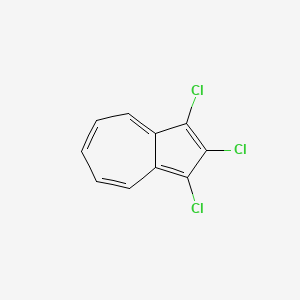
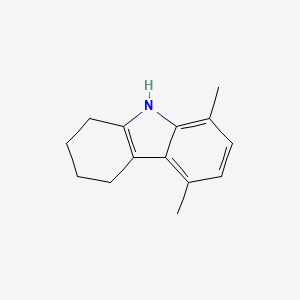
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
